molecular formula C18H13BrN2O4 B10780112 2-[4-bromo-2-(1-phenylpyrazole-4-carbonyl)phenoxy]acetic Acid CAS No. 870809-73-7

2-[4-bromo-2-(1-phenylpyrazole-4-carbonyl)phenoxy]acetic Acid

Cat. No.: B10780112
CAS No.: 870809-73-7
M. Wt: 401.2 g/mol
InChI Key: DMFOOUGJUFPBOG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of CHEMBL217053 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:

    Formation of the phenylpyrazole core: This step involves the reaction of phenylhydrazine with an appropriate diketone to form the pyrazole ring.

    Bromination: The introduction of a bromine atom at the desired position on the phenyl ring.

    Coupling reaction: The brominated phenylpyrazole is then coupled with a phenoxyacetic acid derivative under specific conditions to form the final compound.

Industrial production methods for CHEMBL217053 would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production .

Chemical Reactions Analysis

CHEMBL217053 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

CHEMBL217053 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of CHEMBL217053 involves its interaction with specific molecular targets. It binds to certain proteins or enzymes, modulating their activity and thereby affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific context of its use in research or therapeutic applications .

Comparison with Similar Compounds

CHEMBL217053 can be compared with other similar compounds in terms of its structure and bioactivity. Some similar compounds include:

    CHEMBL217054: Another phenylpyrazole derivative with similar bioactivity.

    CHEMBL217055: A compound with a different substitution pattern on the phenyl ring but similar core structure.

    CHEMBL217056: A molecule with a similar functional group arrangement but different overall structure.

The uniqueness of CHEMBL217053 lies in its specific substitution pattern and the presence of the phenoxyacetic acid moiety, which imparts distinct chemical and biological properties .

Properties

CAS No.

870809-73-7

Molecular Formula

C18H13BrN2O4

Molecular Weight

401.2 g/mol

IUPAC Name

2-[4-bromo-2-(1-phenylpyrazole-4-carbonyl)phenoxy]acetic acid

InChI

InChI=1S/C18H13BrN2O4/c19-13-6-7-16(25-11-17(22)23)15(8-13)18(24)12-9-20-21(10-12)14-4-2-1-3-5-14/h1-10H,11H2,(H,22,23)

InChI Key

DMFOOUGJUFPBOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=C(C=CC(=C3)Br)OCC(=O)O

Origin of Product

United States

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